1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
Description
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic compound featuring a central ethanone scaffold. Its structure includes:
- Azepane moiety: A seven-membered nitrogen-containing ring (azepan-1-yl) linked to the ethanone group.
- Sulfonyl-substituted indole: A 1H-indol-3-yl group modified with a sulfonyl (-SO₂-) bridge and a 4-fluorobenzyl substituent at the indole nitrogen.
The compound shares structural similarities with ligands targeting serotonin receptors (e.g., 5-HT₆) and synthetic cannabinoids, as evidenced by its indole-sulfonyl and fluorobenzyl motifs .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOXCOQHFQPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Fluorobenzyl)-1H-Indole
The foundational step involves alkylating the indole nitrogen with a 4-fluorobenzyl group. This is achieved via a base-mediated nucleophilic substitution reaction. In a representative procedure, indole is treated with 4-fluorobenzyl bromide in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0–5°C. The base deprotonates the indole’s NH group, enabling the benzyl bromide to alkylate the nitrogen. The reaction is stirred for 2–4 hours, yielding 1-(4-fluorobenzyl)-1H-indole with >85% efficiency after aqueous workup and crystallization.
Regioselective Sulfonation at C3
The indole’s C3 position is highly reactive toward electrophilic substitution. Sulfonation is accomplished using chlorosulfonic acid (ClSO3H) in dichloromethane (DCM) at −10°C. This step introduces a sulfonic acid group at C3, forming 1-(4-fluorobenzyl)-1H-indole-3-sulfonic acid. The reaction’s regioselectivity is driven by the electron-rich C3 position, with the sulfonic acid group serving as a precursor for subsequent transformations.
Activation of the Sulfonic Acid Group
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is activated by conversion to its corresponding sulfonyl chloride. Treatment with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in anhydrous DCM at 0°C quantitatively yields 1-(4-fluorobenzyl)-1H-indole-3-sulfonyl chloride. This reactive intermediate is critical for forming the sulfone linkage in subsequent steps.
Alternative Pathway: Sodium Sulfinate Formation
In some protocols, the sulfonic acid is reduced to a sulfinic acid using sodium dithionite (Na2S2O4) under acidic conditions. Neutralization with sodium hydroxide (NaOH) produces the sodium sulfinate salt, 1-(4-fluorobenzyl)-1H-indole-3-sulfinate sodium. This species participates in nucleophilic substitution reactions with alkyl halides to form sulfones.
Synthesis of the Azepane-Ethanone Moiety
Preparation of 2-Bromo-1-(Azepan-1-yl)Ethanone
The ethanone linker is synthesized by reacting azepane with bromoacetyl bromide in the presence of a tertiary amine base (e.g., triethylamine ) in tetrahydrofuran (THF) . The base scavenges HBr, driving the reaction to completion and yielding 2-bromo-1-(azepan-1-yl)ethanone. This compound serves as the electrophilic partner in the final coupling step.
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Temperature | 0–25°C |
| Key Intermediate | Bromoacetyl bromide |
Coupling of Sulfonyl and Ethanone Components
Nucleophilic Substitution Reaction
The sodium sulfinate (from Section 2.2) reacts with 2-bromo-1-(azepan-1-yl)ethanone in dimethyl sulfoxide (DMSO) at 60–80°C. The sulfinate ion displaces bromide via an SN2 mechanism, forming the sulfone linkage. The reaction is monitored by TLC and typically completes within 6–8 hours, yielding the target compound after extraction and purification.
Reaction Scheme :
$$
\text{Indole-SO}2^- \text{Na}^+ + \text{Br-CH}2\text{C(=O)-azepane} \rightarrow \text{Indole-SO}2\text{-CH}2\text{C(=O)-azepane} + \text{NaBr}
$$
Alternative Method: Sulfonyl Chloride Coupling
If the sulfonyl chloride route is employed, the reaction proceeds in dichloromethane with pyridine as an acid scavenger. The sulfonyl chloride reacts with 2-hydroxy-1-(azepan-1-yl)ethanone under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine ), forming the sulfone via an ether intermediate. However, this method is less common due to the instability of the hydroxyethanone precursor.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified by recrystallization from isopropanol or ethyl acetate/hexane mixtures. For higher purity, column chromatography on silica gel with a gradient of ethyl acetate in hexane (10–50%) isolates the target compound as a white crystalline solid.
Analytical Validation
- 1H NMR (CDCl3): Peaks at δ 7.93 (dd, J=5.4, 9.0 Hz, 2H, aromatic), 5.43 (dd, J=3.7, 8.7 Hz, 1H, indole CH), 3.05–2.93 (m, 4H, azepane CH2).
- HPLC : Retention time ~7.02 min (C18 column, 70:30 acetonitrile/water).
- Mass Spectrometry : [M+H]+ at m/z 415.5.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, 1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is utilized as a probe in biochemical assays. It can help study enzyme activity and protein interactions due to its ability to bind selectively to certain biological targets.
Medicine
The compound is being investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Studies suggest that it may inhibit pro-inflammatory cytokines, providing insights into its use in treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that it can induce apoptosis in cancer cell lines by activating caspase pathways. In vitro studies have shown its efficacy in inhibiting tumor growth through cell cycle arrest mechanisms.
Antimicrobial Activity
Research has demonstrated significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier may facilitate protective actions against neurodegenerative diseases, potentially offering new therapeutic avenues for conditions such as Alzheimer's disease.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential treatment for inflammatory diseases. |
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth via cell cycle arrest mechanisms. |
| Antimicrobial | Disrupts bacterial cell wall synthesis; effective against various bacterial strains. |
| Neuroprotective | Potential protective effects against neurodegenerative diseases; enhanced blood-brain barrier penetration. |
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Key Observations:
Azepane vs. Other Amines : Replacing azepane with morpholine (as in ) or piperazine (e.g., compounds in ) alters lipophilicity and receptor binding. Azepane’s larger ring may enhance CNS penetration due to increased hydrophobicity.
Sulfonyl vs. Thioether : Sulfonyl groups (as in the target compound) improve metabolic stability compared to thioethers (e.g., antimalarials in ), which are prone to oxidation.
5-HT₆ Receptor Ligands
Compounds like 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one () share the indole-sulfonyl-ethanone core but replace azepane with piperazine. These derivatives exhibit 5-HT₆ receptor antagonism, highlighting the importance of the nitrogen heterocycle in receptor binding .
Antimalarial Indole Derivatives
Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone, IC₅₀ = 90 nM ) demonstrate that electron-withdrawing substituents (e.g., Cl, Br) enhance antimalarial potency. The target compound’s fluorobenzyl group may similarly modulate electron density but lacks thioether functionality.
Anti-HIV Activity
N-arylsulfonylindole derivatives (e.g., 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone ) show acetylated indoles as critical for anti-HIV activity. The target compound’s azepane group may reduce cytotoxicity compared to simpler alkylamines.
Biological Activity
1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone, also known by its CAS number 878060-09-4, is a complex organic compound that exhibits significant biological activity. This compound features a unique structure that combines an azepane ring, an indole moiety, and a sulfonyl group, which are known for their diverse pharmacological properties. The following sections will explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 485.6 g/mol. The presence of the azepane and indole structures contributes to its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C25H28FN3O4S |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 878060-09-4 |
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially serving as non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies utilizing molecular docking and enzyme inhibition assays have revealed that it may inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.
Case Studies
Recent studies have provided insights into the potential applications of this compound:
- Glycine Transporter Inhibition : A study focused on glycine transporter 1 (GlyT1) inhibitors demonstrated that replacing the piperidine moiety with an azepane in similar compounds resulted in increased potency (IC50 = 37 nM) for GlyT1 inhibition . This suggests that the azepane ring enhances binding affinity.
- COX Inhibition : Another investigation into novel indole derivatives highlighted their COX-2 inhibitory activity, with some derivatives exhibiting significant anti-inflammatory effects comparable to established NSAIDs like indomethacin . The specific interactions of this compound with COX enzymes warrant further exploration.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
Formation of Indole Ring : Utilizing Fischer indole synthesis techniques.
Introduction of Azepane Ring : Achieved through nucleophilic substitution reactions.
Sulfonamide Formation : Involves the reaction between the sulfonic acid derivative and the amine group from the azepane.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including sulfonylation of the indole moiety and subsequent coupling with the azepane-ethanone fragment. Key steps include:
- Sulfonylation : Reacting 1-(4-fluorobenzyl)-1H-indole with a sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane at 0–25°C.
- Ketone coupling : Using a nucleophilic substitution or cross-coupling reaction to attach the azepane-ethanone group. Intermediates are characterized via NMR spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC or TLC .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Validates sulfonyl and ketone groups.
- X-ray Powder Diffraction (XRPD) : Assesses crystallinity and polymorphic forms. Contaminants are quantified via HPLC with UV detection .
Q. What safety protocols should be followed during handling?
Based on structurally related compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the compound’s 3D structure?
- Single-crystal X-ray diffraction is used to determine bond lengths, angles, and supramolecular interactions (e.g., C–H⋯π stacking).
- SHELXTL (Bruker AXS) or SHELXL processes diffraction data for refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1). Example: Similar indole derivatives were analyzed using SHELX to identify torsional distortions .
Q. What in vitro assays evaluate serotonin receptor (e.g., 5-HT₆) interactions?
- Radioligand Binding Assays : Compete with [³H]LSD or [³H]WAY-100635 in transfected HEK-293 cells.
- Functional Assays : Measure cAMP accumulation via ELISA or fluorescence.
- Selectivity Screening : Test against off-target receptors (e.g., 5-HT₂A, dopamine D₂) to assess specificity. Reference analogues in DEA scheduling documents show structural motifs linked to receptor affinity .
Q. How are structure-activity relationships (SAR) analyzed for biological optimization?
- Substituent Variation : Modify the 4-fluorobenzyl group (e.g., replace F with Cl, CH₃) or azepane ring size.
- Biological Testing : Compare IC₅₀ values in receptor assays. For example, replacing the sulfonyl group with carbonyl reduces 5-HT₆ affinity by 10-fold .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in receptor homology models.
Q. How can computational tools predict metabolic stability and off-target effects?
- ADMET Prediction : Software like SwissADME estimates solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT₆) to assess binding stability over 100-ns trajectories.
- Metabolite Identification : Use MetaSite to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What methods resolve contradictory data in biological assays?
- Orthogonal Assays : Combine radioligand binding with functional cAMP assays to confirm receptor activation.
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–10 μM) to rule out assay artifacts.
- Control Experiments : Validate results with known agonists/antagonists (e.g., SB-271046 for 5-HT₆). Contradictions may arise from differences in cell lines or buffer conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
